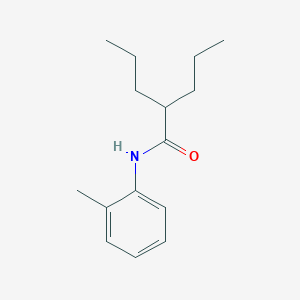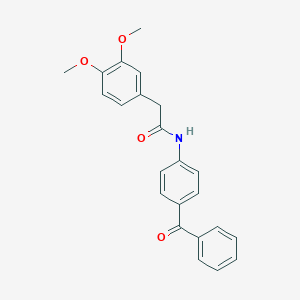
N-(3-chlorophenyl)-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-ethylbenzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzamide core with a 3-chlorophenyl group and an ethyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-ethylbenzamide typically involves the reaction of 3-chlorobenzoic acid with ethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with ethylamine to yield the desired benzamide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: N-(3-chlorophenyl)-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(3-chlorophenyl)-4-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
作用机制
The mechanism of action of N-(3-chlorophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- N-(3-chlorophenyl)benzamide
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
Comparison: N-(3-chlorophenyl)-4-ethylbenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C15H14ClNO |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI 键 |
QUCAEGXNFCWNHP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)





![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
